molecular formula C18H18F4N4O B3015543 2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775511-46-0

2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B3015543
CAS No.: 1775511-46-0
M. Wt: 382.363
InChI Key: GMNYLJIKRISTIU-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidine-based acetamides characterized by a trifluoromethyl-substituted pyrimidine core linked to a piperidin-4-yl group and a 4-fluorophenylacetamide moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNYLJIKRISTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group and a trifluoromethyl-substituted pyrimidine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C16H15F4N3O
  • Molecular Weight : 345.31 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)N(C1CCN(CC1)C2=C(N=C(N2)C(F)(F)F)C=C2F)C2=CC=C(C=C2)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as an antimicrobial agent.
  • CNS Activity : Given its piperidine structure, it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate that the compound has moderate oral bioavailability, with significant first-pass metabolism affecting its plasma concentration levels.

ParameterValue
C_max (ng/mL)830 (IP administration)
T_max (h)0.25
AUC (ng/mL*h)66,000

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Efficacy in Animal Models : In studies using NMRI mice, the compound demonstrated significant tumor growth inhibition at specific dosages.
  • Safety Profile : Toxicological assessments revealed manageable side effects, primarily gastrointestinal disturbances at higher doses.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds within the pyrimidine class. The presence of the trifluoromethyl group has been linked to enhanced biological activity compared to non-fluorinated analogs.

Table of Related Compounds and Their Activities

Compound NameActivity TypeReference
This compoundAntitumor
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamideAntimicrobial
6-(Trifluoromethyl)pyrimidine derivativesCNS activity

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Substituent Differences vs. Target Compound Source ID
2-(2-Bromophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide C₁₈H₁₈BrF₃N₄O 443.26 Bromophenyl vs. fluorophenyl at acetamide position
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₀H₂₃FN₄O₂ 386.43 Pyrimidine oxyacetamide linkage; methylpiperidinyl
2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one C₁₁H₇F₄N₂O 274.18 Pyrimidinone core lacking piperidinyl-acetamide chain
N-(4-Fluoro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C₂₄H₂₆FN₅O₂S 467.56 Sulfanyl linker; methoxyphenyl-piperazine substitution

Key Observations:

  • Substituent Position and Electronic Effects : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and π-π stacking compared to bromophenyl (higher steric bulk) or chlorophenyl analogs .
  • Core Modifications: Replacement of the pyrimidine ring with pyrimidinone (as in ) eliminates the acetamide-piperidine pharmacophore, drastically altering target selectivity.
  • Linker Flexibility : Sulfanyl or oxy linkers (e.g., ) may influence conformational flexibility and binding kinetics compared to direct acetamide linkages.

Research Findings and Implications

  • Crystallographic Data: Analogous pyrimidine derivatives, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, show intramolecular hydrogen bonding that stabilizes bioactive conformations . Similar interactions may govern the target compound’s binding mode.
  • Therapeutic Potential: While direct data are lacking, structurally related compounds (e.g., AMG628) are investigated for ion channel modulation, suggesting possible applications in pain management or inflammation .

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